FMOC-6-CHLORO-L-TRYPTOPHANE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, is a useful research compound. Its molecular formula is C26H21ClN2O4 and its molecular weight is 460.914. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique et synthèse peptidique en phase solide (SPPS)

Fmoc-Trp(6-Cl)-OH est couramment utilisé dans la synthèse peptidique en phase solide (SPPS). Les peptides jouent des rôles cruciaux dans les processus biologiques, et leur synthèse est essentielle pour des études telles que la signalisation cellulaire, le développement d'anticorps et l'identification de biomarqueurs. La SPPS permet l'assemblage efficace des peptides sur un support solide, permettant la production de quantités plus importantes de peptides. Fmoc-Trp(6-Cl)-OH sert de bloc de construction d'acide aminé pendant ce processus, facilitant l'élongation et la modification des peptides .

Sondes fluorescentes et imagerie

La substitution chloro dans Fmoc-Trp(6-Cl)-OH confère des propriétés uniques. Les chercheurs ont exploité ce composé pour créer des sondes fluorescentes pour des applications d'imagerie. Par exemple, des adduits dérivés de Fmoc-Trp(6-Cl)-OH ont été utilisés en imagerie optique pour détecter la mort cellulaire cancéreuse induite par la chimiothérapie. Ces sondes offrent des informations précieuses sur les processus cellulaires et peuvent contribuer au développement de médicaments .

Science des matériaux et propriétés d'auto-assemblage

Les peptides, y compris Fmoc-Trp(6-Cl)-OH, gagnent en importance en science des matériaux en raison de leur comportement d'auto-assemblage. Les chercheurs explorent leur utilisation dans la conception de matériaux fonctionnels, tels que les hydrogels, les nanomatériaux et les revêtements. Les propriétés uniques de Fmoc-Trp(6-Cl)-OH contribuent au processus d'auto-assemblage, ce qui en fait un candidat fascinant pour l'ingénierie des matériaux .

Études antimicrobiennes

Bien qu'il ne soit pas exclusif à Fmoc-Trp(6-Cl)-OH, son incorporation dans les peptides peut améliorer leur activité antimicrobienne. Les chercheurs étudient les peptides modifiés contenant cet analogue d'acide aminé pour lutter contre les infections bactériennes. Comprendre la relation structure-activité de ces peptides est crucial pour développer de nouveaux agents antimicrobiens .

Études structurales par RMN

La spectroscopie de résonance magnétique nucléaire (RMN) est un outil puissant pour étudier les structures des protéines. Fmoc-Trp(6-Cl)-OH peut être incorporé dans les peptides ou les protéines pour faciliter les expériences de RMN. En marquant sélectivement des acides aminés spécifiques, les chercheurs obtiennent des informations sur le repliement, la dynamique et les interactions des protéines .

Développement d'anticorps spécifiques à l'épitope

Les peptides modifiés par Fmoc-Trp(6-Cl)-OH constituent de précieux outils pour générer des anticorps spécifiques à l'épitope. Les chercheurs conçoivent des peptides contenant cet analogue d'acide aminé pour imiter des régions spécifiques des protéines. Ces peptides peuvent ensuite être utilisés pour produire des anticorps qui reconnaissent et se lient à l'épitope souhaité, contribuant au diagnostic et aux thérapies ciblées .

Mécanisme D'action

Target of Action

FMOC-6-CHLORO-L-TRYPTOPHAN, also known as Fmoc-6-chloro L-Tryptophan, Fmoc-Trp(6-Cl)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, is primarily used as a building block in peptide synthesis . The compound’s primary targets are the amine groups in peptide chains .

Mode of Action

The Fmoc group in FMOC-6-CHLORO-L-TRYPTOPHAN acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile and can be removed rapidly by a base such as piperidine .

Biochemical Pathways

FMOC-6-CHLORO-L-TRYPTOPHAN is involved in the biochemical pathway of peptide synthesis. It is used as a building block for 1,3-dipolar cycloadditions . It has been shown to react with perchlorates in the presence of catalysts such as dibromodifluoromethane (DBDM) and perchloric acid to form an exocyclic azomethine imine .

Result of Action

The primary result of FMOC-6-CHLORO-L-TRYPTOPHAN’s action is the formation of peptides with specific properties. For example, it is used for the preparation of acyltryptophanols as FSH antagonists .

Action Environment

The action of FMOC-6-CHLORO-L-TRYPTOPHAN is influenced by various environmental factors. For instance, the reaction with perchlorates requires the presence of specific catalysts . Additionally, the removal of the Fmoc group requires a basic environment . The compound is typically stored at -20°C , indicating that it may be sensitive to temperature.

Propriétés

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

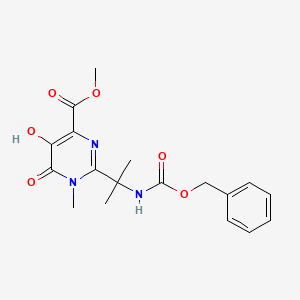

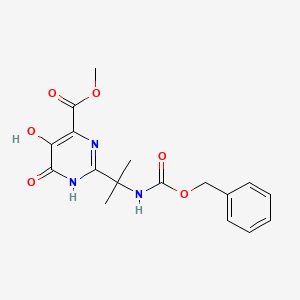

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)